molecular formula C6H7Cl2N3O B8316216 2-Amino-6-chloropyridine-3-carbaldehyde oxime hydrochloride

2-Amino-6-chloropyridine-3-carbaldehyde oxime hydrochloride

Cat. No.: B8316216
M. Wt: 208.04 g/mol
InChI Key: WUWOHJDXNWVPIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-6-chloropyridine-3-carbaldehyde oxime hydrochloride is a useful research compound. Its molecular formula is C6H7Cl2N3O and its molecular weight is 208.04 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C6H7Cl2N3O

Molecular Weight

208.04 g/mol

IUPAC Name

N-[(2-amino-6-chloropyridin-3-yl)methylidene]hydroxylamine;hydrochloride

InChI

InChI=1S/C6H6ClN3O.ClH/c7-5-2-1-4(3-9-11)6(8)10-5;/h1-3,11H,(H2,8,10);1H

InChI Key

WUWOHJDXNWVPIB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1C=NO)N)Cl.Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

15.5 g (57 mmol) of tert-butyl {6-chloro-3-[(hydroxyimino)methyl]pyridin-2-yl}carbamate (Example 26A) were dissolved in 285 ml of 4N hydrogen chloride in dioxane and the mixture was stirred for 30 min. The reaction mixture was concentrated to half of its original volume and the same amount of diethyl ether was added. The reaction mixture was stirred for 20 min and the product was filtered off and washed with diethyl ether. This gave 11 g (94% of theory) of the product as a solid.
Name
tert-butyl {6-chloro-3-[(hydroxyimino)methyl]pyridin-2-yl}carbamate
Quantity
15.5 g
Type
reactant
Reaction Step One
Quantity
285 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

15.5 g (57 mmol) of tert-butyl{6-chloro-3-[(hydroxyimino)methyl]pyridin-2-yl}carbamate (Example 5A) were dissolved in 285 ml of 4 N hydrogen chloride in dioxane, and the mixture was stirred for 30 min. The reaction mixture was concentrated to half of its original volume, and the same amount of diethyl ether was added. The reaction mixture was stirred for 20 min, and the product was filtered off and washed with diethyl ether. This gave 11 g (94% of theory) of the product as a solid.
Name
tert-butyl{6-chloro-3-[(hydroxyimino)methyl]pyridin-2-yl}carbamate
Quantity
15.5 g
Type
reactant
Reaction Step One
Quantity
285 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

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